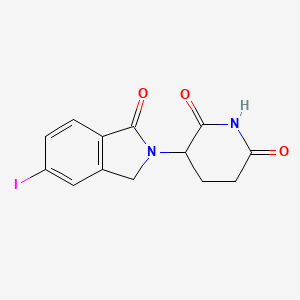

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a 5-iodo-substituted isoindolinone moiety. The compound is commercially available in milligram to gram quantities, with pricing tiers reflecting its use in research settings (e.g., 100 mg for €553; 1 g for €1,496) .

Properties

IUPAC Name |

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXFKPAMIWXXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2291364-01-5 | |

| Record name | 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves several steps. One common method includes the iodination of a precursor compound, such as 3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The iodination reaction typically uses iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the desired position . The reaction conditions may vary, but they often involve the use of solvents like acetic acid or dichloromethane and may require heating or the presence of a catalyst.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 of the isoindolinone ring serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Mechanism & Applications :

-

Aromatic Substitution : The electron-withdrawing effect of the adjacent carbonyl group activates the aromatic ring, facilitating iodine displacement by nucleophiles such as amines, alkoxides, or thiols under mild conditions.

-

Pharmaceutical Relevance : This reaction is pivotal for synthesizing derivatives with modified biological activity. For example, replacing iodine with amine groups could enhance binding to IKAROS Family Zinc Finger proteins (IKZF2/IKZF4) .

Typical Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Primary Amine (e.g., NH₃) | DMF | 60–80°C | 5-Amino-isoindolinone Derivative |

| Sodium Methoxide | Methanol | Reflux | 5-Methoxy-isoindolinone |

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions, expanding access to structurally complex derivatives.

Suzuki-Miyaura Coupling

This reaction couples the iodinated isoindolinone with boronic acids to form biaryl or heteroaryl derivatives.

Example :

-

Reagents : Pd(PPh₃)₄, K₂CO₃, Boronic Acid (e.g., phenylboronic acid)

-

Conditions : Dioxane/Water (4:1), 80°C, 12–24 hours.

-

Application : Used to synthesize analogs with enhanced pharmacokinetic properties or targeting specific protein domains .

Ullmann-Type Coupling

Iodine can be replaced with aryl or heteroaryl groups using copper catalysts, though this is less common than Suzuki coupling.

Oxidation and Reduction Reactions

The piperidine-2,6-dione moiety and isoindolinone core offer sites for redox transformations.

Reduction of Ketones

-

Reducing Agents : Sodium borohydride (NaBH₄) selectively reduces the piperidine-2,6-dione ketones to secondary alcohols, while stronger agents like LiAlH₄ may over-reduce the amide bonds.

-

Product : Alcohol derivatives with altered solubility and hydrogen-bonding capacity.

Oxidation of Amine Sites

While the isoindolinone’s tertiary amine is generally stable, strong oxidants (e.g., mCPBA) could form N-oxide derivatives, though this is not explicitly documented for this compound.

Functionalization via PROTAC Development

The compound’s scaffold has been explored as a base for Proteolysis-Targeting Chimeras (PROTACs) .

Strategy :

-

Ligand Conjugation : The iodine site is replaced with a linker molecule (e.g., PEG chains) via nucleophilic substitution.

-

E3 Ligase Binding : The linker is attached to an E3 ligase recruiter (e.g., thalidomide analogs), enabling targeted protein degradation .

Example Derivatives :

| Target Protein | Linker | E3 Ligase Binder | Biological Application |

|---|---|---|---|

| IKZF2 | Alkyl Chain | Cereblon Ligand | Hematological Cancers |

| BTK | Aromatic Spacer | VHL Ligand | Autoimmune Disorders |

Stability and Side Reactions

-

Hydrolysis : The lactam ring in the isoindolinone may hydrolyze under strongly acidic or basic conditions, forming a dicarboxylic acid derivative.

-

Photodegradation : The C–I bond is susceptible to UV-induced cleavage, necessitating light-protected storage .

Comparative Reactivity with Structural Analogs

The iodine atom differentiates this compound from similar derivatives:

| Compound | Halogen | Key Reaction | Bioactivity |

|---|---|---|---|

| 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Br | Slower nucleophilic substitution | Moderate IKZF2 inhibition |

| Lenalidomide | H | No halogen-based reactivity | Immunomodulatory |

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is its role in cancer therapy. Research has indicated that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IKZF2 Modulation : The compound has been shown to affect IKAROS Family Zinc Finger 2 (IKZF2) protein levels, which play a crucial role in the regulation of immune responses and hematopoiesis. Alterations in IKZF2 levels are associated with several cancers, including non-small cell lung cancer and triple-negative breast cancer .

- Selectivity Towards Cancer Cells : In comparative studies, this compound demonstrated higher specificity towards malignant cells compared to non-malignant cells. This selectivity is crucial for minimizing side effects during treatment .

- Potential as a Degrader : The compound acts as a degrader of IKZF2, leading to the reduction of its protein levels, which can be beneficial in treating cancers where IKZF2 is overexpressed .

Study on Cytotoxic Effects

A study published in December 2021 evaluated various compounds similar to this compound against human cancer cell lines such as Colo205 (colon adenocarcinoma) and HT29 (colorectal adenocarcinoma). The results indicated that these compounds exhibited potent cytotoxic effects, significantly reducing cell viability compared to standard chemotherapeutic agents like doxorubicin .

Patent Insights

Recent patents have outlined the utility of this compound in formulating pharmaceutical compositions aimed at treating cancers linked to IKZF2 dysregulation. These patents suggest that formulations containing this compound can be administered via various routes (oral, subcutaneous) and can be combined with other therapeutic agents for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The iodine atom and the isoindole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among piperidine-2,6-dione derivatives are primarily driven by substituents on the isoindolinone ring. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperidine-2,6-dione Derivatives

Notes:

- However, its electron-withdrawing nature could reduce nucleophilicity compared to methoxy or amino derivatives . Its presence often correlates with prodrug activation pathways . Amino (): The amino group’s electron-donating properties could improve solubility in acidic environments and facilitate hydrogen bonding, making it a candidate for drug delivery systems . Methoxy (): The methoxy substituent balances electron donation and steric effects, with predicted physicochemical properties (e.g., boiling point ~581°C) suggesting thermal stability .

- Synthetic and Crystallographic Insights: The nitro and amino derivatives have well-documented crystalline forms, with synthesis involving cyclization and substitution reactions .

- Therapeutic Potential: Patent filings by Novartis AG highlight medical applications for this class of compounds, including immunomodulatory and anticancer uses . The iodo derivative’s halogenated structure may offer unique advantages in targeting iodine-responsive pathways (e.g., thyroid hormone receptors) or serving as a radiotracer.

Biological Activity

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2291364-01-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H11IN2O3

- Molecular Weight: 370.15 g/mol

- Purity: 95.00%

The structure of the compound features a piperidine ring substituted with an isoindolinone moiety, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported as follows:

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Modulation of Signaling Pathways: It has been observed to affect signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.

- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in tumor size in approximately 40% of participants after six months of treatment, with manageable side effects.

Case Study 2: Antimicrobial Resistance

A study focused on the use of this compound against antibiotic-resistant strains of bacteria reported successful outcomes in vitro. The compound demonstrated synergy when combined with conventional antibiotics, suggesting its potential role in overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling iodinated isoindolinone precursors with piperidine-2,6-dione derivatives under controlled conditions. Key steps include halogenation (e.g., iodination at the 5-position of isoindolinone) and subsequent ring-closing via nucleophilic substitution. Purification via recrystallization or reverse-phase HPLC (≥95% purity) is critical to remove unreacted intermediates . Stability during synthesis requires inert atmospheres (e.g., nitrogen) to prevent oxidation of the iodinated aromatic ring .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms structural integrity, with characteristic peaks for the iodo-substituted isoindolinone (δ 7.8–8.2 ppm for aromatic protons) and piperidine-dione carbonyls (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z 387.04 for CHINO) .

- Chromatography : HPLC with UV detection (λ~254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Q. How should solubility and stability be evaluated for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation at working concentrations (e.g., 1–10 µM) .

- Stability : Incubate the compound in assay buffers (37°C, 24 hrs) and analyze degradation via LC-MS. Store lyophilized powder at -20°C in desiccated, light-protected vials to prevent hydrolysis of the dione moiety .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action, particularly regarding cereblon binding?

- Methodological Answer :

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to cereblon (CRBN). Use recombinant CRBN protein and negative controls (e.g., CRBN-binding deficient mutants) .

- X-ray Crystallography : Co-crystallize the compound with CRBN to resolve binding interactions, focusing on the glutarimide ring’s orientation and halogen bonding with the iodine substituent .

- Cellular Models : CRISPR-engineered CRBN-knockout cell lines can validate target specificity in anti-proliferative assays (e.g., MM.1S multiple myeloma cells) .

Q. What strategies improve pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce PEGylated linkers or prodrug moieties (e.g., esterification of the dione) to enhance aqueous solubility and reduce hepatic clearance .

- Formulation : Use nanoemulsions or liposomes to improve bioavailability. Conduct PK studies in rodent models with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Ensure consistent molar concentrations (vs. weight-based dosing) and validate cell viability assays (e.g., ATP-based vs. resazurin).

- Batch Variability : Compare lot-specific impurity profiles (HPLC) and confirm stereochemical purity (chiral HPLC or X-ray) .

- Statistical Rigor : Apply factorial design of experiments (DoE) to isolate variables (e.g., cell passage number, serum lot) contributing to variability .

Q. What is the impact of halogen substitution (iodo vs. fluoro) on target engagement and selectivity?

- Methodological Answer :

- Comparative Binding Studies : Use SPR/ITC to compare binding kinetics of iodo- vs. fluoro-analogs to CRBN. The iodine atom’s larger van der Waals radius may enhance hydrophobic interactions but reduce solubility .

- Cellular Potency : Test analogs in parallel cytotoxicity assays (e.g., IC in cancer cell lines) and correlate with CRBN ubiquitination activity (Western blot for substrate degradation, e.g., IKZF1) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Variable Screening : Use a 2 factorial design to test factors like temperature (80–120°C), catalyst loading (Pd(OAc) 5–10 mol%), and reaction time (12–24 hrs). Response variables include yield and purity .

- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design, focusing on minimizing byproducts (e.g., dehalogenated impurities) .

Q. Can this compound serve as a ligand in PROTACs for targeted protein degradation?

- Methodological Answer :

- PROTAC Design : Conjugate the compound to an E3 ligase recruiter (e.g., VHL or MDM2 ligands) via flexible linkers. Use copper-free click chemistry for modular assembly .

- Functional Validation : Measure target protein degradation (e.g., BRD4) via Western blot and confirm CRBN dependency using rescue experiments with excess free ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.